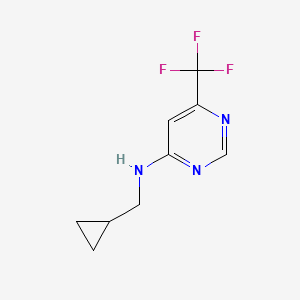

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine

Description

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a trifluoromethyl group at the 6-position and a cyclopropylmethyl substituent on the pyrimidin-4-amine nitrogen.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-8(15-5-14-7)13-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUISZJSOZIAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves the trifluoromethylation of secondary amines. One common method is the use of CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-ol, while reduction may produce N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine derivatives with altered functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular properties of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Trifluoromethyl vs. Chloro : The trifluoromethyl group at the 6-position enhances metabolic stability and electron-withdrawing effects compared to chloro substituents .

- Salt Forms : Dihydrochloride salts (e.g., pyrrolidinyl analog) improve aqueous solubility, critical for pharmaceutical formulations .

Comparative Yields:

- Pyrrolidinyl Analog : Commercial availability suggests scalable synthesis, though exact yields are unspecified .

- 6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine: No yield data, but synthesis likely follows similar protocols .

Physicochemical Properties

- Lipophilicity : Cyclopropylmethyl > pyrrolidinyl > piperidinyl (due to hydrocarbon vs. amine groups).

- Solubility : Dihydrochloride salts (e.g., pyrrolidinyl analog) > free bases (e.g., cyclopropylmethyl variant) .

- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation compared to chloro or methyl substituents .

Biological Activity

N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This compound is being studied for its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine is . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for various applications in scientific research.

| Property | Value |

|---|---|

| IUPAC Name | N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |

| Molecular Formula | C9H10F3N3 |

| CAS Number | 2001583-38-4 |

| Chemical Stability | High due to trifluoromethyl group |

The biological activity of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets.

Potential Targets

- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptors : It could act as a ligand for various receptors, influencing signaling pathways.

Anticancer Activity

Research has indicated that N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, inhibiting cell proliferation effectively.

Case Study : A study evaluated the effects of this compound on glioma cells, demonstrating a reduction in cell viability through mechanisms independent of AMPK inhibition. The compound activated pathways leading to necroptosis and autophagy, indicating its multifaceted action against cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

Research Findings : In vitro assays reported IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-(cyclopropylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine is crucial for optimizing its biological activity. Variations in substituents can significantly influence the potency and selectivity of the compound.

| Substituent Variation | Biological Activity |

|---|---|

| Cyclopropylmethyl Group | Enhances binding affinity |

| Trifluoromethyl Group | Increases stability and activity |

| Other functional groups | Modulate pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.